
4-(Acetyloxy)but-2-en-1-yl but-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetyloxy)but-2-en-1-yl but-2-ynoate is an organic compound with the molecular formula C10H12O4. It is characterized by the presence of both an acetoxy group and a but-2-ynoate group, making it a versatile molecule in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)but-2-en-1-yl but-2-ynoate can be achieved through several methods. One common approach involves the esterification of 4-hydroxybut-2-en-1-yl but-2-ynoate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to facilitate the esterification reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Acetyloxy)but-2-en-1-yl but-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(Acetyloxy)but-2-en-1-yl but-2-ynoate has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Acetyloxy)but-2-en-1-yl but-2-ynoate involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the but-2-ynoate group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and influence the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Acetyloxy)but-2-en-1-yl acetate
- cis-1,4-Diacetoxy-2-butene
Uniqueness
4-(Acetyloxy)but-2-en-1-yl but-2-ynoate is unique due to its combination of an acetoxy group and a but-2-ynoate group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
300372-42-3 |
|---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
4-acetyloxybut-2-enyl but-2-ynoate |
InChI |
InChI=1S/C10H12O4/c1-3-6-10(12)14-8-5-4-7-13-9(2)11/h4-5H,7-8H2,1-2H3 |
InChI-Schlüssel |
IBWSSLACEJZDPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(=O)OCC=CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12580883.png)

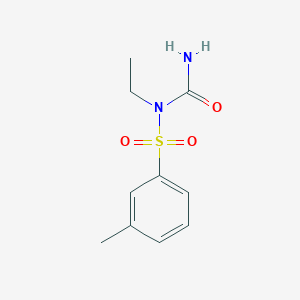

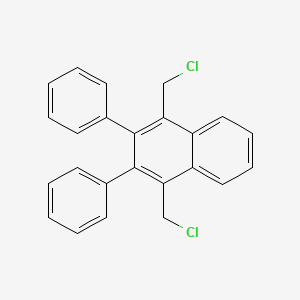
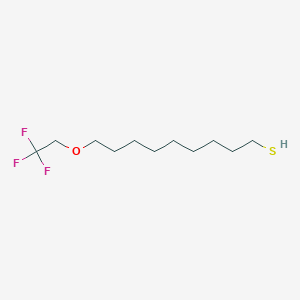
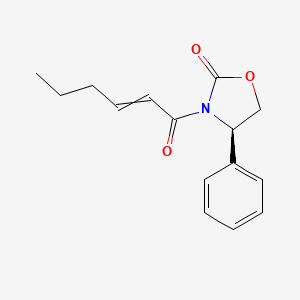
![4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline](/img/structure/B12580936.png)
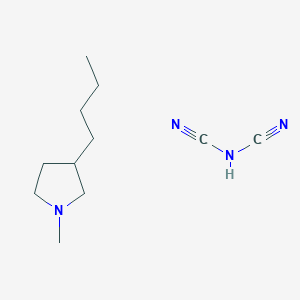
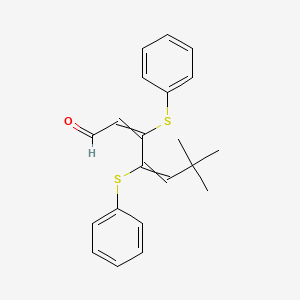

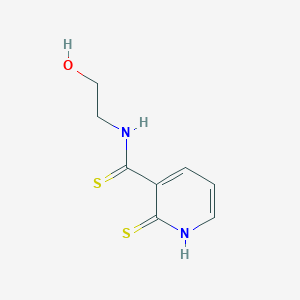
![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12580973.png)

